molecular formula C13H10ClN3O2S B1435752 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride CAS No. 1909317-31-2

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride

Cat. No. B1435752
CAS RN: 1909317-31-2
M. Wt: 307.76 g/mol
InChI Key: DVIFUBNCZGWRES-UHFFFAOYSA-N
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Description

“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Scientific Research Applications

Catalytic Applications

  • Novel Ionic Liquid Synthesis : A study by Moosavi-Zare et al. (2013) describes the synthesis and characterization of a new ionic liquid, 1-sulfopyridinium chloride, which is used as an efficient, homogeneous, and reusable catalyst for the synthesis of compounds involving 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Synthesis of Novel Compounds

  • Antimicrobial Heterocycles Synthesis : El‐Emary et al. (2002) conducted research on synthesizing new heterocyclic compounds based on 3-methyl-1-phenyl-5-amino pyrazole, with potential antimicrobial activities. The study outlines the synthesis process and resulting compounds, including various pyrazoles and isoxazoles (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • X-Ray Crystal Structure and Computational Study : Shen et al. (2014) explored the synthesis and structural analysis of novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives, providing insights into the molecular structures and computational aspects of compounds related to 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Shen et al., 2014).

Material Science and Chemistry

  • Graphene Oxide Anchored Sulfonic Acid : Zhang et al. (2016) detailed the preparation and characterization of magnetically separable graphene oxide anchored sulfonic acid nanoparticles, demonstrating high catalytic activity in the synthesis of carbonitriles involving 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (Zhang et al., 2016).

  • Soluble Fluorinated Polyamides : Liu et al. (2013) synthesized new soluble fluorinated polyamides containing pyridine and sulfone moieties. This research contributes to the development of materials with high thermal stability and low dielectric constants, relevant in electronic applications (Liu et al., 2013).

Medicinal Chemistry

  • Synthesis of Anti-Inflammatory Compounds : El-Dean et al. (2016) explored the synthesis of new pyrazolo[3,4-d] pyrimidines with potential anti-inflammatory activity, contributing to the development of therapeutic agents (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

properties

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-9-12-7-11(20(14,18)19)8-15-13(12)17(16-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIFUBNCZGWRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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